molecular formula C9H9BrN2O B2835422 7-bromo-1-methyl-3,4-dihydroquinazolin-2-one CAS No. 1934769-53-5

7-bromo-1-methyl-3,4-dihydroquinazolin-2-one

Cat. No.: B2835422
CAS No.: 1934769-53-5
M. Wt: 241.088
InChI Key: NMVKZPSGTRLHKB-UHFFFAOYSA-N
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Description

The compound with the chemical formula 7-bromo-1-methyl-3,4-dihydroquinazolin-2-one is a brominated derivative of a bicyclic structure

Mechanism of Action

Target of Action

The primary targets of the compound “7-bromo-1-methyl-3,4-dihydroquinazolin-2-one” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "this compound" . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interaction with its targets and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-methyl-3,4-dihydroquinazolin-2-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-methyl-3,4-dihydroquinazolin-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-bromo-1-methyl-3,4-dihydroquinazolin-2-one: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

7-bromo-1-methyl-3,4-dihydroquinazolin-2-one: can be compared with other brominated bicyclic compounds. Similar compounds include:

  • Brominated naphthalenes
  • Brominated anthracenes
  • Brominated phenanthrenes

These compounds share similar structural features but differ in their specific reactivity and applicationsThis compound is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical properties .

Properties

IUPAC Name

7-bromo-1-methyl-3,4-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-8-4-7(10)3-2-6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVKZPSGTRLHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC1=O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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